molecular formula C4H8Cl2 B089584 1,4-Dichlorobutane CAS No. 110-56-5

1,4-Dichlorobutane

Cat. No. B089584
CAS RN: 110-56-5
M. Wt: 127.01 g/mol
InChI Key: KJDRSWPQXHESDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-dichlorobutane involves direct chemical reactions where the main product is typically identified through specific reaction conditions. Studies have explored the behavior of 1,4-dichlorobutane in direct synthesis to produce various compounds, demonstrating the reactivity and potential transformations this chemical can undergo. For instance, the reaction with sulfuryl chloride, acetic anhydride, allylmagnesium bromide, and aqueous alkali has been studied, highlighting the diverse products that can result from its chemical reactivity (Petrov, Smetankina, & Nikishin, 1958).

Molecular Structure Analysis

The molecular structure of 1,4-dichlorobutane and related compounds has been determined through various analytical methods, including crystallography and spectroscopy. The structure is crucial in understanding the compound's physical and chemical properties, as well as its reactivity. For example, studies on similar dichlorobutane compounds have shown the importance of molecular packing and the influence of chlorine substituents on the solid-state properties (Yang, Liu, Xu, & Miao, 2015).

Chemical Reactions and Properties

1,4-Dichlorobutane participates in a variety of chemical reactions, including dehalogenation, photolysis, and condensation reactions. These reactions not only demonstrate its reactivity but also its utility in synthesizing other complex molecules. For instance, radiolysis studies have shown the formation of stable products from 1,4-dichlorobutane under specific conditions, which is vital for understanding its stability and reactivity under radiation (Szymański, Mietańska, & Kowal, 1986).

Physical Properties Analysis

The physical properties of 1,4-dichlorobutane, including its boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for its application as a solvent and in the synthesis of other compounds. Understanding these physical properties is crucial for handling the compound safely and effectively in industrial and laboratory settings.

Chemical Properties Analysis

1,4-Dichlorobutane's chemical properties, such as its reactivity with other compounds, its stability under various conditions, and its potential as a precursor for more complex chemical syntheses, are of great interest. For example, the compound's role in generating cyclobutane through dehalogenation reactions highlights its utility in synthetic organic chemistry (Volnina, Avakjan, Guselnikov, & Yaya, 1990).

Scientific Research Applications

  • Toxicological Assessment : 1,4-Dichlorobutane is used in the production of drugs, pesticides, fragrances, and chemical fibers, and as a solvent. It has been subjected to toxicity tests under the Japanese Chemical Substances Control Law. The tests include genotoxicity assessments and repeated-dose toxicity studies in rats, highlighting its effects on liver, pancreas, and kidneys, as well as reproductive/developmental toxicity at certain dose levels (Igarashi et al., 2020).

  • Electrochemical Behavior : The electrochemical reduction of 1,4-Dichlorobutane and related compounds has been explored using cyclic voltammetry and controlled-potential electrolysis. This study provides insights into the various products formed during reduction, which is significant for understanding its chemical behavior and potential applications in synthesis (Pritts & Peters, 1995).

  • Ion-Transfer Voltammetry : 1,4-Dichlorobutane has been used as an organic solvent in ion-transfer voltammetry. This research assesses its effectiveness compared to other solvents, contributing to the understanding of its properties in electrochemical applications (Katano et al., 2004).

  • Radiolysis Study : Research on the radiolysis of 1,4-Dichlorobutane in an oxygen-free atmosphere investigates the stable products of radiolysis, which is essential for understanding its stability and reactions under radiation, relevant in material science and radiation chemistry (Szymański et al., 1986).

  • Synthesis Research : 1,4-Dichlorobutane's behavior in direct synthesis has been explored, revealing that it primarily produces 1,1-dichlorosilacyclopentane, a finding that contributes to the understanding of its reactivity and potential in synthetic chemistry (Petrov et al., 1958).

  • Vibrational Spectroscopy : The vibrational spectrum of 1,4-Dichlorobutane has been analyzed in various states (solid, liquid, gas), using ab initio calculations and spectroscopic techniques. This research aids in understanding its molecular structure and conformational stability (LaPlante & Stidham, 2008).

  • Combustion and Formation Enthalpies : The study of the enthalpies of combustion and vaporization of 1,4-Dichlorobutane provides crucial data for understanding its thermodynamic properties and potential energy applications (Xu-wu et al., 1990).

Safety And Hazards

1,4-Dichlorobutane is highly flammable . It is toxic in contact with skin, causes serious eye irritation, and is toxic if inhaled . It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,4-dichlorobutane
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InChI

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2
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InChI Key

KJDRSWPQXHESDQ-UHFFFAOYSA-N
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Canonical SMILES

C(CCCl)CCl
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Molecular Formula

C4H8Cl2
Record name 1,4-DICHLOROBUTANE
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DSSTOX Substance ID

DTXSID5021918
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Molecular Weight

127.01 g/mol
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Physical Description

1,4-dichlorobutane is a colorless mobile liquid with a mild pleasant odor. (NTP, 1992), Liquid, Colorless liquid with a mild pleasant odor; [CAMEO]
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Boiling Point

309 °F at 760 mmHg (NTP, 1992)
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Flash Point

104 °F (NTP, 1992)
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Density

1.1408 (NTP, 1992) - Denser than water; will sink
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

4 mmHg at 68 °F (NTP, 1992), 4.13 [mmHg]
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Product Name

1,4-Dichlorobutane

CAS RN

110-56-5
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Melting Point

-35.1 °F (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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